molecular formula C10H9FN4 B13752571 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole CAS No. 1150617-59-6

5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole

Cat. No.: B13752571
CAS No.: 1150617-59-6
M. Wt: 204.20 g/mol
InChI Key: ZCENUBCKCODCEJ-UHFFFAOYSA-N
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Description

5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(4-fluorophenyl)cyclopropyl)-2H-tetrazole is unique due to the presence of both the fluorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and influences its three-dimensional conformation .

Properties

CAS No.

1150617-59-6

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

IUPAC Name

5-[1-(4-fluorophenyl)cyclopropyl]-2H-tetrazole

InChI

InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)10(5-6-10)9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15)

InChI Key

ZCENUBCKCODCEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C3=NNN=N3

Origin of Product

United States

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